N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Description
N-(3,4-Dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic small molecule featuring:
- Piperidine core: A six-membered nitrogen-containing heterocycle, often employed in medicinal chemistry for its conformational flexibility and bioavailability enhancement .
- 1,2,3-Triazole moiety: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective 1,4-substitution .
- 3,4-Dimethylphenyl carboxamide: A lipophilic aromatic substituent that may influence receptor binding and pharmacokinetics.
The compound’s design leverages the triazole’s metabolic stability and the piperidine scaffold’s pharmacokinetic advantages, making it a candidate for therapeutic applications (e.g., CNS or antimicrobial agents). Its synthesis likely employs CuAAC, as demonstrated in analogous triazole-containing compounds .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-3-4-14(11-13(12)2)18-16(22)20-8-5-15(6-9-20)21-10-7-17-19-21/h3-4,7,10-11,15H,5-6,8-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGYIUOGBFTPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C=CN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized to introduce the carboxamide group. The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using appropriate azide and alkyne precursors. The dimethylphenyl group can be attached through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential pharmacological agent for treating diseases.
Industry: Used in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Heterocyclic Diversity: The target compound’s triazole contrasts with pyrazolopyridine () and triazinone (), which may confer distinct electronic and steric properties. Triazoles are prized for metabolic stability, whereas pyrazoles often enhance target affinity .
- Synthetic Efficiency: The target’s reliance on CuAAC (90–95% yields in analogous syntheses ) contrasts with multi-step traditional methods for pyrazolopyridines or triazinones .
Functional and Pharmacological Implications
- Triazole vs. Pyrazole/Triazine: Triazoles resist oxidative metabolism, whereas pyrazoles may engage in hydrogen bonding with targets . Triazinones () are less common in drug design but offer unique hydrogen-bonding motifs.
- Piperidine Scaffold : The piperidine in the target and ’s compound enhances solubility and bioavailability compared to rigid scaffolds like pyrazolopyridine .
- Aromatic Substituents : The 3,4-dimethylphenyl group may optimize logP values for CNS activity, contrasting with estradiol’s steroidal bulk () or pyrazolopyridine’s planar aromaticity .
Biological Activity
N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on various studies and findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with 1,2,3-triazole moieties. The structural formula is represented as follows:
This compound features a piperidine ring substituted with a triazole group and a dimethylphenyl moiety, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer activity. For instance, derivatives with similar structures have shown promising results against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as topoisomerases and kinases.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HT29 | 10.5 | Topoisomerase inhibition |
| B | MCF7 | 15.2 | Apoptosis induction |
| C | A549 | 8.9 | Cell cycle arrest |
Enzyme Inhibition
The compound's triazole structure suggests potential for enzyme inhibition. In particular, studies have focused on its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
- AChE Inhibition : Compounds similar to this compound have shown IC50 values ranging from 0.2 to 15 µM against AChE.
- BuChE Inhibition : Some derivatives have demonstrated even lower IC50 values (as low as 0.13 µM), indicating strong selectivity for BuChE over AChE.
Antimicrobial Activity
Triazole-containing compounds are also known for their antimicrobial properties. Various studies have reported that these compounds exhibit activity against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Anticancer Activity in HT29 Cells
In vitro studies on HT29 colon cancer cells treated with this compound indicated a dose-dependent reduction in cell viability. Flow cytometry revealed an increase in apoptotic cells at higher concentrations.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, the compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
